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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2-(Allyloxy)-3-
bromobenzaldehyde, a versatile synthetic intermediate. While this specific isomer is not

extensively documented in current literature, this guide extrapolates its properties, synthesis,

and reactivity from established chemical principles and data on closely related analogues. It

serves as a foundational resource for researchers interested in utilizing this molecule for novel

applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties
2-(Allyloxy)-3-bromobenzaldehyde is an aromatic compound characterized by a

benzaldehyde core substituted with a bromine atom and an allyloxy group at the C3 and C2

positions, respectively. The strategic placement of these three functional groups—aldehyde,

bromoarene, and allyl ether—makes it a highly valuable and versatile building block in organic

synthesis.
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Identifier Value

IUPAC Name 2-(Allyloxy)-3-bromobenzaldehyde

Synonyms 3-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde

CAS Number Not assigned

Molecular Formula C₁₀H₉BrO₂

Molecular Weight 241.08 g/mol

Quantitative data for 2-(Allyloxy)-3-bromobenzaldehyde is not readily available. The following

properties are estimated based on its precursor, 3-bromo-2-hydroxybenzaldehyde, and related

substituted benzaldehydes. These values should be considered predictive and require

experimental verification.

Property
Predicted Value /
Observation

Reference Compound(s)

Physical State
Likely a light yellow crystalline

solid or oil

3-Bromo-2-

hydroxybenzaldehyde is a

solid[1]

Melting Point 50 - 65 °C

3-Bromo-2-

hydroxybenzaldehyde: 53-57

°C[1]

Boiling Point
> 250 °C (decomposition may

occur)

High boiling points are typical

for substituted benzaldehydes

Solubility

Sparingly soluble in water;

soluble in organic solvents

(e.g., DCM, THF, DMF,

Acetone)

Based on general properties of

aromatic ethers and aldehydes

Synthesis and Experimental Protocols
The most direct and logical synthetic route to 2-(Allyloxy)-3-bromobenzaldehyde is the

Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol,
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3-bromo-2-hydroxybenzaldehyde, with an allyl halide.

The synthesis proceeds by deprotonating the hydroxyl group of 3-bromo-2-

hydroxybenzaldehyde with a mild base to form a phenoxide, which then acts as a nucleophile,

attacking allyl bromide in an Sₙ2 reaction.[2][3][4]

3-Bromo-2-hydroxybenzaldehyde

Base (K₂CO₃ or Cs₂CO₃)
Solvent (Acetone or DMF)

+

Allyl Bromide

+

Reaction Workup
(Filtration, Extraction, Purification)

Stir at RT to 60°C

2-(Allyloxy)-3-bromobenzaldehyde

Yields 50-95% (expected)

Click to download full resolution via product page

Caption: Proposed Williamson ether synthesis workflow.

This protocol is adapted from standard procedures for the O-alkylation of substituted phenols.

[2][5]

Materials:

3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

Allyl bromide (1.2 - 1.5 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Acetone or N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-

bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

Add anhydrous acetone or DMF to the flask to create a suspension (approx. 0.2-0.5 M

concentration of the phenol).

Begin vigorous stirring and add allyl bromide (1.2 eq) to the suspension at room

temperature.

Heat the reaction mixture to 50-60 °C (or reflux if using acetone) and maintain for 4-8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction

solvent.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and

brine (1x).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl

acetate gradient) to obtain pure 2-(Allyloxy)-3-bromobenzaldehyde.

Chemical Reactivity and Synthetic Potential
The unique combination of functional groups in 2-(Allyloxy)-3-bromobenzaldehyde provides

multiple handles for subsequent chemical transformations, making it a powerful intermediate for

generating molecular diversity.
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Aldehyde Reactions

Allyl Ether Reactions

Bromoarene Reactions

2-(Allyloxy)-3-bromobenzaldehyde

Reduction (e.g., NaBH₄)

Oxidation (e.g., PDC)

Condensation (e.g., Wittig, Knoevenagel)

Claisen Rearrangement
(Thermal or Lewis Acid)

Suzuki Coupling

Negishi Coupling

Stille Coupling

Benzyl Alcohol Derivative

Benzoic Acid Derivative

Stilbene/Alkene Derivative

o-Allylphenol Derivative

Biaryl or Alkylated Arene

Click to download full resolution via product page

Caption: Key reaction pathways for 2-(Allyloxy)-3-bromobenzaldehyde.

The aldehyde functionality is a versatile electrophilic site. It can readily undergo:

Nucleophilic addition and reduction to form the corresponding benzyl alcohol.

Oxidation to yield the 2-(allyloxy)-3-bromobenzoic acid derivative.
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Condensation reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel

reactions to form various α,β-unsaturated systems.

Reductive amination to produce substituted benzylamines.

Formation of Schiff bases by reaction with primary amines.

Aryl allyl ethers are classic substrates for the[6][6]-sigmatropic Claisen rearrangement.[6][7][8]

Upon heating (typically >200 °C) or in the presence of a Lewis acid catalyst, 2-(Allyloxy)-3-
bromobenzaldehyde is expected to rearrange to form 3-allyl-2-hydroxy-4-

bromobenzaldehyde. This transformation is synthetically powerful as it allows for the

regioselective installation of an allyl group ortho to a hydroxyl group, which itself can be further

functionalized.

The bromine atom provides a key site for modern transition-metal-catalyzed cross-coupling

reactions.[9][10][11] This enables the formation of new carbon-carbon or carbon-heteroatom

bonds, drastically increasing molecular complexity. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Negishi Coupling: Coupling with organozinc reagents.

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Potential Applications in Drug Discovery and
Materials Science
The structural motifs within 2-(Allyloxy)-3-bromobenzaldehyde are prevalent in many

biologically active molecules and functional materials.

Substituted benzaldehydes and diaryl ethers are scaffolds found in compounds with a wide

range of biological activities, including antimicrobial, anti-inflammatory, and anticancer
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properties.[12][13][14] The title compound can serve as a starting point for the synthesis of

novel therapeutic agents:

Enzyme Inhibitors: The aldehyde can be used to synthesize Schiff base derivatives or other

heterocyclic systems that can interact with enzyme active sites. Benzimidazole-based

benzaldehyde derivatives have shown promise as inhibitors for Alzheimer's disease.[12]

GPCR Ligands: The bromo-naphthalene scaffold, accessible via cross-coupling, has been

explored for developing antagonists for chemokine receptors like CCR8.[15]

Antifungal/Antiparasitic Agents: Diaryl ether structures, similar to triclosan, are known

inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis

in parasites and bacteria.[14]

The reactive handles on this molecule make it a candidate for creating novel polymers, dyes, or

ligands for catalysis. The aldehyde can be used in polymerization reactions, while the bromo-

and allyl- groups allow for post-polymerization modification or the synthesis of complex

monomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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